molecular formula C12H19ClN4O7P2S B7798076 Cocarboxylase CAS No. 902463-63-2

Cocarboxylase

Cat. No.: B7798076
CAS No.: 902463-63-2
M. Wt: 460.77 g/mol
InChI Key: YXVCLPJQTZXJLH-UHFFFAOYSA-N
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Description

Cocarboxylase, also known as thiamine diphosphate or thiamine pyrophosphate, is the coenzyme form of vitamin B1. It is a crucial intermediate in several enzymatic complexes, including the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex. This compound plays a vital role in the oxidative decarboxylation of alpha-keto acids, which is essential for energy production in living organisms .

Scientific Research Applications

Cocarboxylase has a wide range of applications in scientific research:

Mechanism of Action

Cocarboxylase contains four subunits, with a BC subunit (~50 kD), a BCCP subunit (~17 kD), and two subunits (α and β, 33 kD each) for the CT activity .

Safety and Hazards

Cocarboxylase should not be released into the environment . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ingestion . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Cocarboxylase is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . It is present in all living systems, in which it catalyzes several biochemical reactions . This suggests that this compound could have potential applications in the development of new therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cocarboxylase typically involves the phosphorylation of thiamine chloride. This process can be intensified using microwave irradiation, which significantly reduces the reaction time and energy consumption. The synthesis includes two stages: preparation of polyphosphoric acid (the phosphorylating agent) and phosphorylation of thiamine chloride .

Industrial Production Methods: In industrial settings, this compound is often produced by concentrating a water solution containing the compound, followed by precipitation using isopropanol. The product is then purified to achieve a high degree of purity .

Chemical Reactions Analysis

Types of Reactions: Cocarboxylase undergoes several types of reactions, primarily involving its role as a coenzyme in enzymatic processes. These include:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a coenzyme in critical metabolic pathways. Its ability to facilitate the decarboxylation of alpha-keto acids distinguishes it from other thiamine derivatives. This unique function is essential for energy production and cellular metabolism .

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVCLPJQTZXJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O7P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046262
Record name Cocarboxylase chloride
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Molecular Weight

460.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS]
Record name Cocarboxylase
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CAS No.

154-87-0
Record name Thiamine pyrophosphate
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Record name Cocarboxylase [INN:DCF:JAN]
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Record name Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1)
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Record name Cocarboxylase chloride
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Record name Cocarboxylase
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Record name COCARBOXYLASE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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